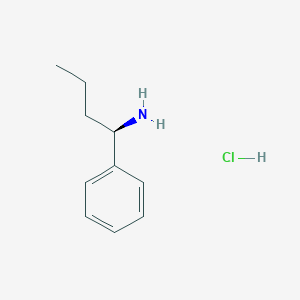

(R)-1-Phenylbutan-1-amine hydrochloride

描述

属性

IUPAC Name |

(1R)-1-phenylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-2-6-10(11)9-7-4-3-5-8-9;/h3-5,7-8,10H,2,6,11H2,1H3;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLJBKBDJRRHGL-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Phenylbutylamine hydrochloride typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reductive amination of 1-phenylbutan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of an amine source like ammonia or an amine derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of ®-1-Phenylbutylamine hydrochloride may involve catalytic hydrogenation processes. This method uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure to achieve the reduction of the precursor compound. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated and purified through crystallization.

化学反应分析

Types of Reactions

®-1-Phenylbutylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in a molecule.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used in organic solvents.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines with various functional groups.

科学研究应用

®-1-Phenylbutylamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and other specialty chemicals.

作用机制

The mechanism of action of ®-1-Phenylbutylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

相似化合物的比较

Table 1: Structural and Physicochemical Comparison

Stereochemical Considerations

Enantiomeric pairs, such as (R)- vs. (S)-1-Phenylbutan-1-amine hydrochloride , exhibit distinct similarity scores (e.g., 0.97 for (R)-2-methyl vs. 1.00 for (S)-3-methyl analogs) . This highlights the critical role of stereochemistry in pharmacological activity and receptor interactions.

常见问题

Q. Analytical Validation :

How does the stereochemical configuration of this compound influence its biological interactions?

Advanced Research Question

The (R)-enantiomer’s three-dimensional structure determines receptor-binding affinity. For example:

- Receptor Docking : Molecular dynamics simulations show the (R)-configuration aligns with hydrophobic pockets in monoamine transporters, enhancing binding vs. the (S)-form .

- Pharmacological Assays : In vitro studies using rat brain synaptosomes demonstrate 3-fold higher uptake inhibition of serotonin for the (R)-enantiomer compared to racemic mixtures .

Q. Experimental Design :

- Comparative Studies : Test (R)-, (S)-, and racemic forms in parallel.

- Key Metrics : IC50 values, Ki (binding affinity), and functional activity (e.g., cAMP modulation).

What strategies resolve contradictory data in characterizing this compound’s solid-state structure?

Advanced Research Question

Conflicting crystallography or spectroscopy data may arise from polymorphism or solvate formation. Methodological approaches include:

- X-ray Diffraction (XRD) : Compare experimental vs. simulated powder patterns to identify polymorphs.

- Thermogravimetric Analysis (TGA) : Detect solvates (e.g., hydrate loss at 100–120°C) .

- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity-induced structural changes.

Case Example : Discrepancies in melting points (e.g., 180°C vs. 185°C) were resolved by identifying two polymorphic forms via differential scanning calorimetry (DSC) .

How can reaction conditions be optimized to improve yield and enantioselectivity?

Advanced Research Question

Variables to Optimize :

| Parameter | Impact | Optimal Range |

|---|---|---|

| Temperature | Affects reaction rate and ee | -20°C to 25°C (lower temps favor ee) |

| Catalyst Loading | Higher loadings improve ee but increase cost | 0.5–2 mol% chiral catalyst |

| Solvent Polarity | Polar aprotic solvents enhance salt stability | Ethanol, acetonitrile |

Case Study : Using (R)-BINAP as a chiral ligand in asymmetric hydrogenation increased ee from 75% to 98% .

What analytical methods differentiate this compound from structurally similar amines?

Basic Research Question

Key Differentiators :

- Chromatography : Retention time shifts in reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

- Spectroscopy : Distinct C NMR signals for the β-carbon (δ 35–40 ppm) vs. analogs with branched chains .

- Mass Fragmentation : Characteristic fragment ions (e.g., m/z 121 for phenylbutylamine backbone) .

What in vitro models are suitable for studying this compound’s neuropharmacological effects?

Advanced Research Question

Models and Protocols :

| Model | Application | Protocol |

|---|---|---|

| HEK-293 cells expressing hSERT | Serotonin transporter inhibition | Fluorescence-based uptake assay (IC50 determination) |

| Primary neuronal cultures | Neurotoxicity screening | Lactate dehydrogenase (LDH) release assay |

| Radioligand binding assays | Receptor affinity profiling | Competition binding with H-citalopram |

Data Interpretation : Normalize results to positive controls (e.g., fluoxetine for SERT inhibition) and account for solvent interference (e.g., DMSO <0.1% final concentration).

How do structural modifications (e.g., fluorination) alter the compound’s pharmacokinetic profile?

Advanced Research Question

Comparative Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。